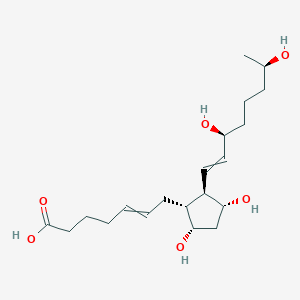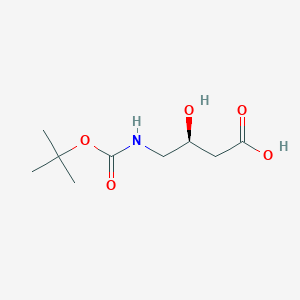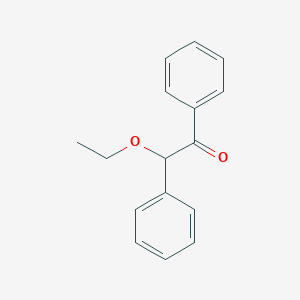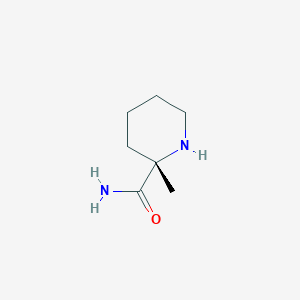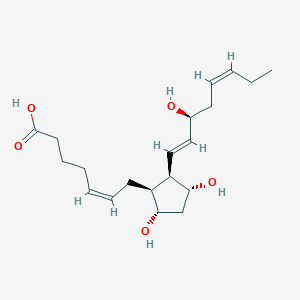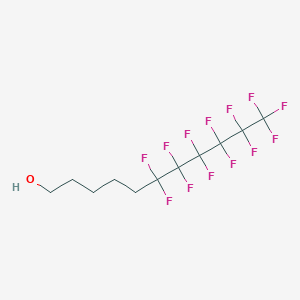
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol, commonly known as F13, is a fluorinated alcohol that has gained significant attention in the scientific community due to its unique properties. F13 has been extensively studied for its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Scientific Research Applications
Carbocation Studies
- Laali, Okazaki, and Coombs (2000) conducted a study on carbocations, focusing on methoxy-substituted hydrocarbons. This research explored the effects of substituents on electrophilic attacks and charge delocalization in carbocations, providing insights into molecular behavior under various conditions. Read more.
Liquid Crystal Synthesis
- Johansson, Percec, Ungar, and Smith (1997) investigated the synthesis of rod-like liquid crystals using fluorinated compounds. Their work provided a systematic approach to creating liquid crystals with a single benzene unit, contributing to the understanding of liquid crystal formation and properties. Read more.
Fluorinated Polyimides
- Li, Liu, Liu, Wang, Gao, Meng, and Tu (2018) reported on the synthesis of soluble polyimides using ladder-type fluorinated dianhydride. This research highlighted the use of fluorinated compounds in developing high-performance polymers with desirable properties like high thermal stability and low coefficient of thermal expansion. Read more.
Polymerization Studies
- Hand, Mathers, Damodaran, and Lewis (2014) explored the polymerization of isobutene using fluorinated Lewis acids. Their findings are significant in green chemistry, offering insights into the use of fluorinated compounds in polymerization without requiring high-purity monomers or toxic solvents. Read more.
X-Ray Diffraction in Liquid Crystals
- Ungar, Noble, Percec, and Johansson (2000) utilized x-ray diffraction to study the structure of smectic liquid crystalline phases in polyphilic compounds, including fluorinated derivatives. This research provided valuable data on molecular arrangements and phase identification in liquid crystals. Read more.
properties
IUPAC Name |
6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F13O/c12-6(13,4-2-1-3-5-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQWZVBJTNTJHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F13O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447874 |
Source


|
| Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol | |
CAS RN |
134052-02-1 |
Source


|
| Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)

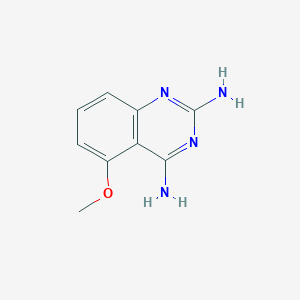
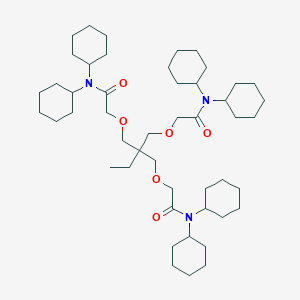
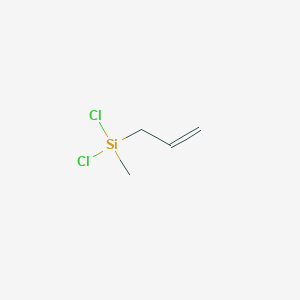
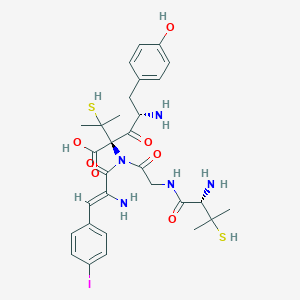
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
